molecular formula C25H29N5O B1672357 1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone CAS No. 844903-58-8

1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone

Cat. No. B1672357
M. Wt: 415.5 g/mol
InChI Key: ANGUXJDGJCHGOG-UHFFFAOYSA-N
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Description

This compound is a derivative of quinolinone . It is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist .

Scientific Research Applications

Depression and Anxiety Treatment

  • This compound was identified as a potential drug for treating depression and anxiety. Significant work was carried out to select its manufacturing route and optimize the process, particularly focusing on genotoxic impurities related to this route. Quality by Design principles were applied for controlling these impurities (Cimarosti et al., 2011).

Serotonin Receptor Antagonism

  • The compound showed potent affinities across 5-HT1A, 5-HT1B, and 5-HT1D receptors, with high selectivity against the serotonin transporter. Its potential as a fast-onset antidepressant/anxiolytic was evaluated, indicating its relevance in psychiatric pharmacology (Leslie et al., 2010).

Antipsychotic Potential

  • Research on derivatives of this compound has indicated potential for antipsychotic applications. Some derivatives exhibited central serotonin 5-HT2 receptor antagonism without causing catalepsy, a side effect often associated with antipsychotics. This property likens these derivatives to the atypical neuroleptic clozapine (Perregaard et al., 1992).

Analgesic Properties

  • Certain derivatives showed significant analgesic activity in preclinical models, with some being more potent than reference compounds like glafenine and aminopyrine. This points to its potential application in pain management (Manoury et al., 1979).

Antimicrobial Studies

  • Some derivatives of this compound were evaluated for their antibacterial activity against various bacterial strains, showing significant activities. This suggests potential application in developing new antibacterial agents (Patel et al., 2007).

Synthesis and Evaluation as Antimicrobial Agents

  • Novel series of azetidinone, imidazolidinone, and tetrazole incorporating quinazolin-4(3H)-ones were synthesized and evaluated for their antimicrobial activity. The results indicated significant actions of some compounds as antimicrobial agents, expanding the scope of this compound’s derivatives in antimicrobial therapy (Sahib, 2018).

Future Directions

The compound has been identified as a potential fast-onset antidepressant/anxiolytic . This suggests that future research could focus on further exploring its therapeutic potential.

properties

IUPAC Name

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGUXJDGJCHGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233480
Record name GSK-163090
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone

CAS RN

844903-58-8
Record name GSK-163090
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-163090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GSK-163090
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Synthesis routes and methods

Procedure details

2-[3-(2-Oxo-1-imidazolidinyl)phenyl]ethyl methanesulfonate (1.32 wt) and 2-methyl-5-(1-piperazinyl)quinoline (1 wt.) were suspended in acetonitrile (5 vol) at room temperature under nitrogen. Diisopropylethylamine (1.53 vol) was added dropwise over 30 minutes, and the mixture was then stirred at 75° C. for 4 hours. The reaction mixture was cooled to room temperature, concentrated to 2 vol, and diluted with ethyl acetate (7 vol). The organic layer was washed with saturated aqueous ammonium chloride solution (2×3 vol), followed by water (1×3 vol). The organic layer was evaporated to dryness, yielding the title compound as a brown foam (70% th).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone
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1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone

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